1-phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine
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Description
1-phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The compound’s mode of action is characterized by both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This can help alleviate the symptoms of diseases like AD, where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound’s structure, which includes a pyrrolidine ring, suggests it may have good bioavailability . Pyrrolidine is a common scaffold in drug discovery, known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the brain, which can enhance cognition functions . This makes the compound a potential candidate for the development of drugs for the treatment of AD .
Biological Activity
1-Phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperazine core substituted with a phenyl group and a thiophene-2-sulfonyl-pyrrolidine moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of piperazine, including those with thiophene and sulfonyl groups, exhibit notable anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A-549 (lung cancer), HCT-8 (colon cancer), and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A-549 | 12.5 | Apoptosis induction |
HCT-8 | 15.0 | Cell cycle arrest |
HepG2 | 10.0 | Mitochondrial disruption |
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic effects, particularly as an inhibitor of alpha-amylase and alpha-glucosidase enzymes. In vitro assays demonstrated that it could effectively reduce glucose absorption in the intestines, thereby lowering postprandial blood glucose levels . Molecular docking studies suggest strong binding affinity to the active sites of these enzymes, supporting its potential as a therapeutic agent for diabetes management.
Table 2: Enzyme Inhibition Activity
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Alpha-amylase | 20.0 | Competitive |
Alpha-glucosidase | 18.5 | Non-competitive |
Study on Anticancer Properties
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity correlated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways, which are critical for apoptosis .
Molecular Docking Analysis
Molecular docking simulations revealed that this compound interacts favorably with key target proteins involved in cancer progression and glucose metabolism. The binding energies suggest a strong affinity for both alpha-amylase and glucosidase, indicating that structural modifications could enhance efficacy further .
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c23-19(21-13-11-20(12-14-21)16-6-2-1-3-7-16)17-8-4-10-22(17)27(24,25)18-9-5-15-26-18/h1-3,5-7,9,15,17H,4,8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTAXIYVGXRTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.